molecular formula C23H31NO4S B12301954 (17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol

(17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol

Cat. No.: B12301954
M. Wt: 417.6 g/mol
InChI Key: ZBACBJUPJKFZST-UHFFFAOYSA-N
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Description

(17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol is a synthetic steroidal compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol involves multiple steps, starting from a suitable steroidal precursor. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Ethylation: Addition of an ethyl group to the 13th carbon position.

    Sulfamoylation: Introduction of the dimethylsulfamoyloxy group at the 3rd position.

    Alkyne Formation: Formation of the 20-yn group through appropriate alkyne synthesis methods.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: For controlled reaction conditions and scalability.

    Purification Techniques: Such as chromatography and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which may have different biological or chemical properties.

Scientific Research Applications

Chemistry

In chemistry, (17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol is used as a model compound for studying steroidal chemistry and reaction mechanisms.

Biology

In biology, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.

Medicine

In medicine, research focuses on its potential therapeutic applications, including its use as a hormone replacement therapy or in the treatment of certain hormonal disorders.

Industry

In the industrial sector, this compound may be used in the synthesis of other steroidal drugs or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol involves its interaction with specific molecular targets, such as steroid hormone receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include:

    Receptor Binding: Binding to steroid hormone receptors.

    Gene Regulation: Modulation of gene expression through receptor-mediated pathways.

    Cellular Effects: Changes in cellular processes, such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A naturally occurring estrogen with similar structural features.

    Testosterone: A naturally occurring androgen with a similar steroid backbone.

    Norethindrone: A synthetic progestin with similar functional groups.

Uniqueness

(17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol is unique due to its specific combination of functional groups and its synthetic origin. This uniqueness allows it to have distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H31NO4S

Molecular Weight

417.6 g/mol

IUPAC Name

(13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) N,N-dimethylsulfamate

InChI

InChI=1S/C23H31NO4S/c1-5-22-13-11-19-18-10-8-17(28-29(26,27)24(3)4)15-16(18)7-9-20(19)21(22)12-14-23(22,25)6-2/h2,8,10,15,19-21,25H,5,7,9,11-14H2,1,3-4H3

InChI Key

ZBACBJUPJKFZST-UHFFFAOYSA-N

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)N(C)C

Origin of Product

United States

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